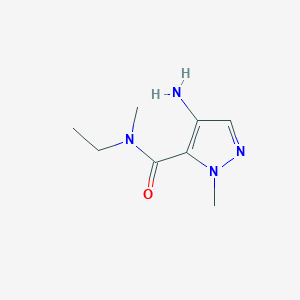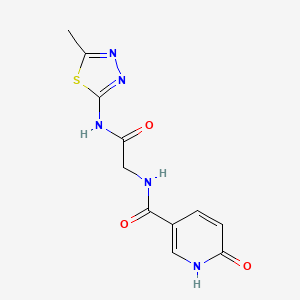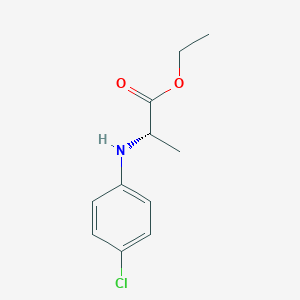
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its effects on metabolism and energy regulation.
Mécanisme D'action
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. This results in increased phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, and reduced blood glucose levels. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has several advantages as a research tool, including its specificity for AMPK activation and its ability to activate the enzyme in a dose-dependent manner. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide. Another area of interest is the investigation of the effects of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide on other metabolic pathways and its potential for use in the treatment of other metabolic disorders. Additionally, further research is needed to fully understand the mechanisms of action of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that start with the condensation of ethyl acetoacetate and hydrazine hydrate to form 3,5-dimethylpyrazole. This intermediate is then subjected to further reactions to yield the final product, 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and liver, resulting in improved insulin sensitivity and reduced blood glucose levels.
Propriétés
IUPAC Name |
4-amino-N-ethyl-N,2-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-11(2)8(13)7-6(9)5-10-12(7)3/h5H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUCTJMKWVMQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)



![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)
![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)


![Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718370.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2718372.png)